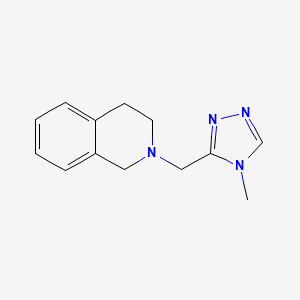

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-16-10-14-15-13(16)9-17-7-6-11-4-2-3-5-12(11)8-17/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBVHSSJAXMMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the 4-methyl-4H-1,2,4-triazole-3-methanol, which is then reacted with a suitable tetrahydroisoquinoline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the tetrahydroisoquinoline structure enhances the biological activity of these compounds by improving their interaction with microbial targets.

Case Study: Antitubercular Activity

A study investigated a series of triazole-tethered compounds for their antitubercular activity. Among them, compounds similar to 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline demonstrated promising inhibitory effects against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antitubercular agents like Isoniazid .

Anticancer Properties

Triazole-containing compounds are also being explored for their anticancer potential. Research has shown that modifications to the triazole ring can lead to enhanced cytotoxicity against various cancer cell lines. The tetrahydroisoquinoline framework may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Activity

In a recent investigation, several triazole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Compounds featuring the tetrahydroisoquinoline structure displayed significant growth inhibition in vitro, suggesting their potential as lead candidates for further development in cancer therapy .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazole derivatives. Research indicates that these compounds may inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

A study focused on the synthesis of triazole derivatives revealed that certain compounds showed strong inhibition of acetylcholinesterase activity. The neuroprotective effects were attributed to the ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Key factors influencing activity include:

- Substituent Positioning : Variations in substituent positions on the triazole and isoquinoline rings can significantly affect biological activity.

- Electronic Effects : Electron-donating or withdrawing groups can enhance or diminish the compound's reactivity and interaction with biological targets.

| Property | Effect |

|---|---|

| Substituent Position | Influences binding affinity |

| Electronic Nature | Affects reactivity and stability |

| Steric Hindrance | Impacts accessibility to targets |

Mechanism of Action

The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The triazole ring and tetrahydroisoquinoline structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table highlights key structural differences between the target compound and analogs:

*Estimated based on molecular formula.

Pharmacokinetic and Metabolic Properties

BBB Penetration :

- The target compound’s 1,2,4-triazole group may moderately enhance lipophilicity compared to polar groups (e.g., sulfonyl in ), but less than 1MeTIQ, which shows 4.5-fold higher brain concentration than blood .

- Thiazole derivatives (e.g., ) with carboxylic acid groups are likely less BBB-penetrant due to increased polarity.

- Metabolism: 1MeTIQ and TIQ are primarily excreted unchanged (72–76%), with minor hydroxylation or N-methylation .

Pharmacodynamic Effects

Receptor Interactions :

- Toxicity: Hydroxy or methoxy substituents reduce toxicity in tetrahydroisoquinolines , while bulky groups (e.g., sulfonyl in ) may increase metabolic strain. The target compound’s methyl-triazole group is unlikely to introduce significant toxicity based on similar low-toxicity triazole-containing drugs.

Biological Activity

The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ) and triazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings in the literature.

Structure and Synthesis

The compound consists of a tetrahydroisoquinoline core linked to a 4-methyl-4H-1,2,4-triazole moiety. The synthesis typically involves multi-step chemical reactions that modify existing isoquinoline structures to incorporate the triazole group. For instance, triazole derivatives have been synthesized using methodologies that include cyclization and substitution reactions involving various electrophiles and nucleophiles .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds with a triazole structure have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances the interaction with biological targets such as enzymes involved in cell wall synthesis .

Anticancer Properties

Tetrahydroisoquinoline derivatives have been studied for their anticancer potential. A review highlighted that THIQ analogs can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis . Specifically, compounds similar to this compound have been found to inhibit cancer cell proliferation in vitro.

Neuroprotective Effects

Some studies suggest that THIQ compounds may exhibit neuroprotective effects. For instance, 2-methyl-1,2,3,4-tetrahydroisoquinoline has been reported to affect dopaminergic neurons and may play a role in conditions like Parkinson's disease . The neuroprotective mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory processes.

Case Studies

-

Anticancer Activity : A study evaluated the cytotoxic effects of various THIQ derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells and A549 lung cancer cells .

Compound Cell Line IC50 (µM) Compound A HepG2 6.6 Compound B A549 7.5 -

Antimicrobial Efficacy : Another study tested the antimicrobial activity of several triazole-based compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated a notable zone of inhibition compared to standard antibiotics like Streptomycin .

Bacterial Strain Zone of Inhibition (mm) K. pneumoniae 22.4 E. coli 20.0

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.

- Cell Cycle Modulation : THIQ derivatives can influence cell cycle progression by targeting specific checkpoints.

- Apoptosis Induction : These compounds may trigger apoptotic pathways via mitochondrial dysfunction or activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.